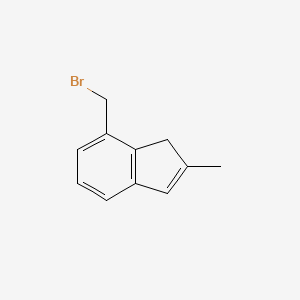
7-(bromomethyl)-2-methyl-1H-indene
Vue d'ensemble
Description
7-(bromomethyl)-2-methyl-1H-indene is a useful research compound. Its molecular formula is C11H11Br and its molecular weight is 223.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Applications
Organic Synthesis
7-(Bromomethyl)-2-methyl-1H-indene serves as a critical reactant in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, making it a versatile building block for creating various substituted indenes. Common reagents used in these reactions include sodium methoxide and potassium tert-butoxide, which facilitate the replacement of the bromine atom with other nucleophiles .
Palladium-Catalyzed Reactions
This compound is particularly noteworthy for its role in palladium-catalyzed reactions, where it is used to synthesize ansa-zirconocenes containing bis(2-methyl-4-arylindenyl)dimethylsilane ligands. These complexes are valuable in catalysis and materials science due to their unique structural properties and reactivity .
Medicinal Chemistry
Pharmaceutical Development
The unique structure of this compound suggests potential applications in drug development. Research indicates that derivatives of this compound can act as agonists for retinoic acid receptors (RARs), which are involved in regulating gene expression related to cell differentiation and proliferation. Some derivatives have shown moderate binding activity and antiproliferative effects against cancer cell lines, indicating their potential as cancer therapeutics .
Antiviral Activity
Recent studies have explored the antiviral potential of compounds related to this compound. Molecular docking analyses have revealed that certain derivatives can effectively bind to viral proteins associated with Coxsackievirus, suggesting their utility as antiviral agents .
Material Science
In materials science, this compound is being investigated for its ability to form new materials with unique properties. Its reactivity allows for the functionalization of polymers and other materials, potentially leading to innovations in electronic devices and coatings .
Cancer Therapeutics
A study evaluated the antiproliferative effects of various derivatives synthesized from this compound on different cancer cell lines. The results indicated significant inhibition of cell growth, with some compounds exhibiting IC50 values in the low micromolar range, highlighting their potential as anti-cancer agents.
Antiviral Screening
In silico pharmacokinetic analyses conducted on synthesized derivatives showed favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. Compounds were predicted to have high oral bioavailability and moderate intestinal absorption, making them suitable candidates for drug development aimed at viral infections .
Propriétés
Formule moléculaire |
C11H11Br |
|---|---|
Poids moléculaire |
223.11 g/mol |
Nom IUPAC |
7-(bromomethyl)-2-methyl-1H-indene |
InChI |
InChI=1S/C11H11Br/c1-8-5-9-3-2-4-10(7-12)11(9)6-8/h2-5H,6-7H2,1H3 |
Clé InChI |
VNGGACRTAVASTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C1)C(=CC=C2)CBr |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













